Methyl 5-bromo-4-cyano-2-nitrophenylacetate
Overview
Description
Methyl 5-bromo-4-cyano-2-nitrophenylacetate is an organic compound with a complex structure, characterized by the presence of bromine, cyano, and nitro functional groups
Preparation Methods
The synthesis of Methyl 5-bromo-4-cyano-2-nitrophenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by nitration and cyano group introduction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to optimize the production process.
Chemical Reactions Analysis
Methyl 5-bromo-4-cyano-2-nitrophenylacetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include palladium catalysts for coupling reactions and strong acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-bromo-4-cyano-2-nitrophenylacetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 5-bromo-4-cyano-2-nitrophenylacetate exerts its effects involves interactions with specific molecular targets. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 5-bromo-4-cyano-2-nitrophenylacetate can be compared with other similar compounds such as:
Methyl 4-bromo-2-nitrophenylacetate: Lacks the cyano group, which may affect its reactivity and applications.
Methyl 5-bromo-4-cyano-2-aminophenylacetate:
Methyl 5-chloro-4-cyano-2-nitrophenylacetate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-(5-bromo-4-cyano-2-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-10(14)4-6-2-8(11)7(5-12)3-9(6)13(15)16/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSFBTCDBHLPMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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